1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane
Overview
Description
The compound “1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Molecular Structure Analysis
The molecular structure of “1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane” is complex, with an imidazole ring and a diazepane ring in its structure . The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Biocatalysis
Enzymatic Synthesis of Chiral 1,4-Diazepanes: The compound’s 1,4-diazepane structure is valuable in the enzymatic synthesis of chiral diazepanes. This process involves imine reductase-catalyzed intramolecular asymmetric reductive amination, which is crucial for producing chiral amines with high enantioselectivity . These chiral amines are significant in pharmaceutical synthesis, offering an efficient method for constructing chiral 1,4-diazepanes of pharmaceutical importance.
Pharmaceutical Development
Synthesis of Therapeutic Agents: The imidazole component of the compound is integral to the synthesis of various therapeutic agents. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects . This makes the compound a valuable synthon in the development of new drugs targeting these biological pathways.
Biochemical Research
Molecular Dynamics Simulations: The compound can be used in molecular dynamics simulations to provide insights into the molecular basis of enzyme activity and to improve the catalytic efficiency of enzymes through mutagenesis studies .
Future Directions
The development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This could potentially be a future direction for compounds like “1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane”.
Mechanism of Action
Imidazole Ring Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Diazepane Ring Compounds
Diazepane is a seven-membered heterocyclic compound with two nitrogen atoms. It’s often used in the synthesis of various pharmaceuticals . An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .
properties
IUPAC Name |
1-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-11(2)16-9-6-14-12(16)10-15-7-3-4-13-5-8-15/h6,9,11,13H,3-5,7-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUOYWNYDCVREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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